molecular formula C12H8FN B8742370 7-fluoro-5H-indeno[1,2-b]pyridine CAS No. 97677-23-1

7-fluoro-5H-indeno[1,2-b]pyridine

Cat. No. B8742370
Key on ui cas rn: 97677-23-1
M. Wt: 185.20 g/mol
InChI Key: PFUIRXIIQHFQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05070100

Procedure details

The procedure used for the preparation of 5-fluoro-1-indanone is that of Olivier and Marechal (E. Bull. Soc., Chim. Fr. (1973) 3092-3095) with modifications. The conversion of the ketone to 7-fluoro-5H-indeno[1,2-b]pyridine followed the general procedure described by Parcell and Hauck (J. Org. Chem. (1963) 28, 3468-3473) for the preparation of 5H-indeno[1,2b]pyridine from 1-indanone. ##STR110## Aluminum chloride (350 g, 2.62 mol) was covered with 650 mL methylene chloride and, while stirring under nitrogen, a solution of 3-chloropropionyl chloride (400 g, 3.15 mol, 300 mL) in 250 mL methylene chloride was added over 80 min. After 15 min., a solution of fluorobenzene (256 g, 2.66 mol, 250 mL) in 250 mL methylene chloride was added over 1 h 35 min. The reaction mixture was stirred, under nitrogen, at room temperature overnight (ca 18 h). The mixture was then poured onto 2.5 kg ice and transferred to a 4 L separatory funnel. After shaking well, the organic layer was removed and the aqueous portion was extracted with 2×50 mL methylene chloride. The combined organic extracts were washed with 3×200 mL saturated aqueous sodium bicarbonate and 1×200 mL brine, dried (MgSO4), and evaporated to leave an oil which crystallized on cooling. Recrystallization from 2L hexane gave 325 g (67%). The filtrate was concentrated to 500 mL and cooled to provide another 42 g ((9%) of product (46). ##STR111## 3-Chloro-1-(4-fluorophenyl)propanone (46) (366 g, 1.97 mol) and 2.2L concentrated sulfuric acid were combined in a 5L flask equipped with a mechanical stirrer and heated over a period of 80 min. to 120° C. and then maintained at that temperature for 30 min. Hydrogen chloride evolution began at about 80° C. The reaction mixture was then cooled to 20° C., poured onto 5 kg of ice in a 22L flask equipped with a bottom drain and a mechanical stirrer, and extracted with 6×1L chloroform. The combined extracts were washed with 2×1L saturated aqueous sodium bicarbonate and 1×1L brine, dried (MgSO4), and concentrated to leave a dark oil. Distillation gave the ketone, (47) 97.9 g (33%), bp (61°-66° C./0.15-0.2 mm, discolored by some dark material which was carried over during the process. ##STR112## A solution of 5-fluoro-1-indanone (47) (20.2 g, 0.135 mol), p-toluene-sulfonic acid monohydrate (0.015 eq, 390 mg), and piperidine (1.1 eq, 0.148 mol. 15 mL) in 300 mL toluene was refluxed under a Dean-Stark trap for 30 h. The reaction mixture was concentrated and distilled to provide the enamine, (48) 8.6 g (29%); bp 95°-100° C./1.5 mm. ##STR113## A solution of the enamine (8.6 g, 40 mmol) in 10 mL dry DMF was added all at once to a stirred solution of bromopropylamine hydrobromide (1.0 eq, 8.67 g) in 15 mL DMF. The stirred mixture was heated to 100° C. under nitrogen and then kept at that temperature for 4 h. The reaction mixture was poured into 60 mL cold 2N aqueous hydrochloric acid and extracted with 2×50 mL ethyl ether to remove any non-basic material. The aqueous solution was then covered with 50 mL ether, chilled, and basified using concentrated, sodium hydroxide. After separating the organic layer, the aqueous portion was extracted with 2×50 mL ether and the combined extracts were washed with 1×50 mL brine, dried (MgSO4), and concentrated to leave 7.8 g of a dark oil. Distillation provided the tetrahydropyridine, 3.46 g (46%); bp 83°-86° C./0.15 mm. ##STR114## A mixture of the tetrahydropyridine (49) (3.19 g, 16.9 mmol), 10 mL xylene, 10 mL nitrobenzene, and 350 mg 10% palladium on carbon was refluxed for 4 h under a Dean-Stark trap under nitrogen. The reaction mixture was then cooled to room temperature and filtered through Celite, washing with ethyl acetate. The filtrate was extracted with 3×20 mL 2N aqueous hydrochloric acid and then the combined extracts were washed with 2×25 mL ethyl ether to remove non-basic material. Basification using solid potassium carbonate resulted in the precipitation of a dark green solid that was collected by filtration and washed well with water. This material 2.3 g (75%), was judged sufficiently pure by NMR to use in the next step. The material can further be purified by chromatography on silica gel using 30% ethyl acetate/hexane to give a yellow solid of (50) mp 80°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
5H-indeno[1,2b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
reactant
Reaction Step Seven
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Nine
Yield
9%

Identifiers

REACTION_CXSMILES
FC1C=C2[C:8](=CC=1)[C:7](=[O:11])[CH2:6]C2.FC1C=C2C(=CC=1)C1=NC=CC=C1C2.C1(=O)C2C(=CC=CC=2)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:40]CCC(Cl)=O.[F:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1>C(Cl)Cl>[Cl:40][CH2:6][C:7](=[O:11])[CH2:8][C:50]1[CH:51]=[CH:52][C:47]([F:46])=[CH:48][CH:49]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Step Two
Name
Quantity
650 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CC=3C(=NC=CC3)C2=CC1
Step Five
Name
5H-indeno[1,2b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Six
Name
Quantity
350 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
250 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred, under nitrogen, at room temperature overnight (ca 18 h)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
transferred to a 4 L separatory funnel
STIRRING
Type
STIRRING
Details
After shaking well
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with 2×50 mL methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with 3×200 mL saturated aqueous sodium bicarbonate and 1×200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2L hexane
CUSTOM
Type
CUSTOM
Details
gave 325 g (67%)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 500 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC(CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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